Cyclobutyl 3-(1,3-dioxolan-2-YL)phenyl ketone
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Overview
Description
Cyclobutyl 3-(1,3-dioxolan-2-yl)phenyl ketone is an organic compound with the molecular formula C14H16O3 It is characterized by a cyclobutyl group attached to a phenyl ring, which is further substituted with a 1,3-dioxolane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
Cyclobutyl 3-(1,3-dioxolan-2-yl)phenyl ketone can be synthesized through a multi-step process involving the formation of the cyclobutyl and 1,3-dioxolane groups, followed by their attachment to the phenyl ring. One common method involves the use of cyclobutanone and 3-(1,3-dioxolan-2-yl)benzaldehyde as starting materials. The reaction typically proceeds under acidic or basic conditions, with catalysts such as p-toluenesulfonic acid or sodium hydroxide to facilitate the formation of the ketone linkage.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize optimized reaction conditions, such as controlled temperature and pressure, to maximize yield and purity. The use of advanced purification techniques, such as recrystallization or chromatography, ensures the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
Cyclobutyl 3-(1,3-dioxolan-2-yl)phenyl ketone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used under acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents used in these reactions.
Substitution: Halogenating agents, such as bromine or chlorine, and nucleophiles, such as amines or thiols, are often employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include:
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Cyclobutyl 3-(1,3-dioxolan-2-yl)phenyl ketone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Cyclobutyl 3-(1,3-dioxolan-2-yl)phenyl ketone involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Cyclobutyl 3-(1,3-dioxolan-2-yl)phenyl methanol
- Cyclobutyl 3-(1,3-dioxolan-2-yl)phenyl acetate
- Cyclobutyl 3-(1,3-dioxolan-2-yl)phenyl amine
Uniqueness
Cyclobutyl 3-(1,3-dioxolan-2-yl)phenyl ketone is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for various research and industrial applications, as it can serve as a versatile intermediate in the synthesis of more complex molecules.
Properties
IUPAC Name |
cyclobutyl-[3-(1,3-dioxolan-2-yl)phenyl]methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16O3/c15-13(10-3-1-4-10)11-5-2-6-12(9-11)14-16-7-8-17-14/h2,5-6,9-10,14H,1,3-4,7-8H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOLDONLFTMXSJM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)C2=CC=CC(=C2)C3OCCO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00645091 |
Source
|
Record name | Cyclobutyl[3-(1,3-dioxolan-2-yl)phenyl]methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00645091 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898759-74-5 |
Source
|
Record name | Cyclobutyl[3-(1,3-dioxolan-2-yl)phenyl]methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00645091 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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